2-Oxo-3H-2lambda~5~-pyrazole
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Overview
Description
2-Oxo-3H-2lambda~5~-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3H-2lambda~5~-pyrazole typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with diketones under mild conditions, followed by oxidation to form the desired pyrazole .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts such as silver or copper can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3H-2lambda~5~-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
2-Oxo-3H-2lambda~5~-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Oxo-3H-2lambda~5~-pyrazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Pyrazole: A simpler structure with two nitrogen atoms in a five-membered ring.
Imidazole: Contains two nitrogen atoms at positions 1 and 3 in a five-membered ring.
Oxazole: Features an oxygen atom and a nitrogen atom in a five-membered ring.
Uniqueness: 2-Oxo-3H-2lambda~5~-pyrazole is unique due to the presence of an oxygen atom in the ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications .
Properties
CAS No. |
921604-84-4 |
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Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
2-oxido-3H-pyrazol-2-ium |
InChI |
InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-2H,3H2 |
InChI Key |
RKSCEZGVZSZVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN=[N+]1[O-] |
Origin of Product |
United States |
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